molecular formula C22H31N7O3S B11251123 N-[4-({4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B11251123
M. Wt: 473.6 g/mol
InChI Key: CIFFJQUCXKEZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-aminobenzenesulfonamide with 4-methylpiperazine followed by acetylation of the resulting amine group.

      Reaction Conditions: Specific reaction conditions may vary, but typical conditions include refluxing in a suitable solvent (e.g., ethanol or dimethylformamide) with appropriate reagents.

      Industrial Production: While I don’t have specific industrial production methods, laboratories typically produce this compound on a smaller scale for research purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Biology: It may serve as a scaffold for designing new bioactive molecules.

      Medicine: Investigating its pharmacological properties could lead to novel therapeutic agents.

      Industry: Its applications in industry are still emerging.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with cellular targets.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other sulfonamide-containing compounds, such as imatinib and related tyrosine kinase inhibitors, share structural features.

      Uniqueness: The specific arrangement of the phenyl, piperazine, and acetamide moieties distinguishes it from other compounds.

    Properties

    Molecular Formula

    C22H31N7O3S

    Molecular Weight

    473.6 g/mol

    IUPAC Name

    N-[4-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]sulfonylphenyl]acetamide

    InChI

    InChI=1S/C22H31N7O3S/c1-17-16-21(27-10-8-26(3)9-11-27)25-22(23-17)28-12-14-29(15-13-28)33(31,32)20-6-4-19(5-7-20)24-18(2)30/h4-7,16H,8-15H2,1-3H3,(H,24,30)

    InChI Key

    CIFFJQUCXKEZOC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4CCN(CC4)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.